molecular formula C7H9Cl2N3O B1525576 2-(3-Azetidinyloxy)-6-chloropyrazine hydrochloride CAS No. 1332528-34-3

2-(3-Azetidinyloxy)-6-chloropyrazine hydrochloride

Cat. No. B1525576
M. Wt: 222.07 g/mol
InChI Key: QZSRRZCVSXCLCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-Azetidinyloxy)-6-chloropyrazine hydrochloride” is a pyrazine derivative with an azetidine group attached via an ether linkage. Pyrazines are aromatic six-membered rings with two nitrogen atoms, and azetidines are four-membered rings containing one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic pyrazine ring with the azetidine group attached via an ether linkage. The presence of the chlorine atom and the hydrochloride group would also be notable features .


Chemical Reactions Analysis

As a pyrazine derivative, this compound might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The ether linkage might also be susceptible to reactions such as cleavage under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar ether linkage, the aromatic pyrazine ring, and the hydrochloride group would likely make the compound soluble in polar solvents .

Scientific Research Applications

Pyrazine Derivatives: A Comprehensive Overview

Pyrazine derivatives are aromatic heterocyclic compounds known for their diverse pharmacological properties. These compounds have been the focus of significant scientific interest due to their potential in various therapeutic areas.

Pharmacological Properties and Applications

Pyrazine derivatives have been identified as having numerous pharmacological effects, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antidiabetic activities. The versatility of these compounds is attributed to their structural diversity, allowing for a wide range of biological activities.

For instance, some pyrazine derivatives exhibit strong antibacterial and antifungal properties, making them candidates for the development of new antimicrobial agents. Others have shown potential in cancer therapy, with activities against different types of cancer cells. The anti-inflammatory and analgesic properties of certain pyrazine derivatives also highlight their potential in managing pain and inflammation-related disorders.

Synthesis and Chemical Analysis

The synthesis of pyrazine derivatives involves various chemical reactions, including condensation and cyclization processes. These methods have enabled the creation of a vast array of pyrazine-based compounds with significant biological activities. Analytical methods, such as spectrophotometry and electrochemical biosensors, are crucial in the determination of the antioxidant capacity and other chemical properties of these compounds.

Concluding Remarks

The scientific research applications of pyrazine derivatives, including compounds similar to 2-(3-Azetidinyloxy)-6-chloropyrazine hydrochloride, are vast and promising. Their potential in pharmacology, especially in the development of new therapeutics for a wide range of diseases, is of major interest. Continued research in this area could lead to significant breakthroughs in medicine and pharmacy.

For detailed information on specific studies and their outcomes, refer to the following sources:

Future Directions

The study of pyrazine derivatives is an active area of research due to their potential biological activity. Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its biological activity .

properties

IUPAC Name

2-(azetidin-3-yloxy)-6-chloropyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O.ClH/c8-6-3-10-4-7(11-6)12-5-1-9-2-5;/h3-5,9H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSRRZCVSXCLCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CN=CC(=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Azetidinyloxy)-6-chloropyrazine hydrochloride

CAS RN

1332528-34-3
Record name Pyrazine, 2-(3-azetidinyloxy)-6-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332528-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Azetidinyloxy)-6-chloropyrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3-Azetidinyloxy)-6-chloropyrazine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(3-Azetidinyloxy)-6-chloropyrazine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(3-Azetidinyloxy)-6-chloropyrazine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(3-Azetidinyloxy)-6-chloropyrazine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(3-Azetidinyloxy)-6-chloropyrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.